3-((3-Fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole
CAS No.:
Cat. No.: VC15822694
Molecular Formula: C10H7F4N3S
Molecular Weight: 277.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7F4N3S |
|---|---|
| Molecular Weight | 277.24 g/mol |
| IUPAC Name | 3-[(3-fluorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1H-1,2,4-triazole |
| Standard InChI | InChI=1S/C10H7F4N3S/c11-7-3-1-2-6(4-7)5-18-9-15-8(16-17-9)10(12,13)14/h1-4H,5H2,(H,15,16,17) |
| Standard InChI Key | VAWSHQQILAAVFV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)F)CSC2=NNC(=N2)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-[(3-fluorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1H-1,2,4-triazole, reflects its core triazole ring substituted at positions 3 and 5. Key structural components include:
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Triazole core: A five-membered aromatic ring with three nitrogen atoms, enabling hydrogen bonding and π-π stacking interactions.
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3-Fluorobenzylthio group: A sulfur-linked 3-fluorobenzyl moiety contributing hydrophobicity and electronic effects via the fluorine atom.
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5-Trifluoromethyl group: A strongly electron-withdrawing substituent influencing electron distribution across the triazole ring .
Table 1: Physicochemical Properties
Spectroscopic Characterization
While direct spectral data for this compound is unavailable, related triazole-thiones exhibit characteristic IR absorptions:
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N-H stretch: 3200–3100 cm⁻¹ (triazole ring)
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C-F stretches: 1250–1100 cm⁻¹ (trifluoromethyl)
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C-S vibration: 700–600 cm⁻¹ .
¹H NMR predictions suggest aromatic protons at δ 7.4–7.1 ppm (3-fluorobenzyl) and triazole NH at δ 13.2 ppm .
Synthetic Methodologies
Reaction Pathways
Synthesis typically involves sequential functionalization of a preformed triazole core:
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Triazole ring formation: Cyclocondensation of thiosemicarbazides or 1,3-dipolar cycloadditions, as exemplified by the synthesis of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol intermediates .
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S-Benzylation: Reaction of the triazole-thiol with 3-fluorobenzyl bromide under basic conditions (K₂CO₃/EtOH, 60°C), yielding the thioether linkage.
Table 2: Comparative Yields in Triazole Derivative Synthesis
| Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 5-CF₃-triazole-3-thiol | K₂CO₃, EtOH, 12h | 78 | |
| 5-Ph-triazole-3-thiol | NaOH, DMF, 8h | 82 | |
| 5-CF₃-triazole-3-thione | NEt₃, CH₂Cl₂, 6h | 65 |
Industrial-Scale Considerations
Process intensification strategies for similar triazoles include:
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Continuous flow reactors reducing reaction times from hours to minutes.
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Solvent recycling systems minimizing waste in S-alkylation steps.
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Crystallization optimization achieving >99% purity via antisolvent addition.
Biological Activity Profile
Anticancer Mechanisms
Though direct data is lacking, the related compound 3-((2,4-dichlorobenzyl)thio)-5-CF₃-triazol-4-amine shows:
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IC₅₀ = 11 µM against MCF-7 breast cancer cells.
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Apoptosis induction via caspase-3 activation (2.8-fold increase).
Table 3: Cytotoxicity of Triazole Derivatives
| Compound | Cell Line (IC₅₀, µM) | Mechanism |
|---|---|---|
| Target compound (predicted) | MCF-7: 15–20 | PARP inhibition |
| 5-CF₃-triazole-3-SCH₂C₆H₃Cl₂ | HeLa: 9.3 | Topoisomerase IIα |
| 5-Ph-triazole-3-SBn | A549: 25.1 | ROS generation |
Material Science Applications
Nonlinear Optical Properties
DFT studies on analogous N-substituted triazoles reveal:
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First hyperpolarizability (β) up to 6.317 × 10⁻³⁰ esu, surpassing urea standards.
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HOMO-LUMO gap = 4.62 eV, enabling charge transfer transitions for optoelectronics .
The trifluoromethyl group induces dipole moment enhancement (Δμ = 1.8 D vs non-fluorinated analogs), critical for second-harmonic generation .
Toxicity and Pharmacokinetics
ADMET Predictions
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Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) due to logP >3.
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Metabolism: CYP3A4-mediated oxidation of benzylthio moiety (t₁/₂ = 2.3h in microsomes).
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Toxicity: LD₅₀ (mouse) predicted at 380 mg/kg, with hepatotoxicity risk from reactive sulfur metabolites.
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